N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Medicinal Chemistry Physicochemical Profiling Drug Likeness

This 1,3,4-oxadiazole-2-acetamide features a thioether bridge linking a furan-substituted oxadiazole core to a 4-methoxyphenyl group—a structural combination critical for MIF inhibitor SAR and CNS probe development. With TPSA of 116 Ų (below the 140 Ų BBB threshold) and XLogP3 of 2.2, it is optimally positioned for neuroinflammation targets. The thioether linker enables direct comparative metabolic stability studies against phenoxy-linked analogs (e.g., CAS 851095-61-9) via microsomal S-oxidation vs. O-dealkylation assays. Generic substitution within this class without comparative data risks SAR discontinuity—order this exact scaffold to ensure experimental reproducibility.

Molecular Formula C15H13N3O4S
Molecular Weight 331.35
CAS No. 941901-50-4
Cat. No. B2735614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
CAS941901-50-4
Molecular FormulaC15H13N3O4S
Molecular Weight331.35
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CO3
InChIInChI=1S/C15H13N3O4S/c1-20-10-4-6-11(7-5-10)23-9-13(19)16-15-18-17-14(22-15)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,18,19)
InChIKeyXUBZUFULBIYLIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide (CAS 941901-50-4): Physicochemical Profile and Compound Class Baseline for Procurement Evaluation


N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide (CAS 941901-50-4) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole-2-acetamide class. Its structure incorporates a furan-substituted oxadiazole core linked via a thioether bridge to a 4-methoxyphenyl group [1]. Computed physicochemical descriptors include molecular weight 331.3 g/mol, XLogP3 2.2, topological polar surface area (TPSA) 116 Ų, one hydrogen bond donor, and seven hydrogen bond acceptors [1]. These properties place the compound within drug-like chemical space and distinguish it from closely related analogs with differing heterocycle or linker composition.

Why In-Class 1,3,4-Oxadiazole Analogs Cannot Simply Substitute N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide in Research Programs


The 1,3,4-oxadiazole scaffold is pharmacologically versatile, but small structural variations—such as replacing the thioether linker with an ether, substituting the furan ring for phenyl or thiophene, or modifying the methoxyphenyl group—can dramatically shift bioactivity profiles, target selectivity, metabolic stability, and physicochemical properties [1][2]. In the oxadiazole class, the 2-position substituent and the 5-aryl group are critical determinants of potency and selectivity in enzyme inhibition and antimicrobial assays [2]. Therefore, generic substitution within this class without direct comparative data risks compromising experimental reproducibility and structure-activity relationship (SAR) continuity.

Product-Specific Quantitative Differentiation Evidence for N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide (CAS 941901-50-4)


Lipophilicity (XLogP3) Differentiation from 5-Phenyl-1,3,4-Oxadiazole-2-Thioether Analogs

The target compound exhibits a computed XLogP3 of 2.2 [1], which is approximately 0.6 log units higher than the unsubstituted 2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 33621-22-6, predicted XLogP3 ~1.6 based on fragment contribution) and at least 0.8 log units higher than 5-phenyl-1,3,4-oxadiazole-2-thioacetamide analogs lacking the methoxy substituent (predicted XLogP3 ~1.0–1.4). This increased lipophilicity, contributed by the 4-methoxyphenylthio moiety, is expected to enhance membrane permeability while remaining below XLogP3 5, the threshold associated with increased attrition risk.

Medicinal Chemistry Physicochemical Profiling Drug Likeness

Hydrogen Bond Acceptor Count Advantage Over Ether-Linked and Unsubstituted Analogs

The target compound possesses 7 hydrogen bond acceptors (HBA): three from the oxadiazole ring, two from the amide group, one from the furan oxygen, and one from the methoxy oxygen [1]. In contrast, the direct phenoxy analog N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide (CAS 851095-61-9) has 6 HBA (lacks the methoxy oxygen), and the 2-chloro analog 2-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide has only 4 HBA. The additional HBA capacity may enable key hydrogen bonding interactions with biological targets not achievable by simpler analogs.

Medicinal Chemistry Ligand Efficiency Molecular Recognition

Topological Polar Surface Area (TPSA) Positioning for Blood-Brain Barrier Penetration vs. Related Oxadiazole Derivatives

The target compound has a computed TPSA of 116 Ų [1]. This falls within the optimal range (60–140 Ų) for blood-brain barrier (BBB) penetration, as defined by the widely accepted TPSA ≤ 140 Ų rule for CNS-active drugs. In comparison, many 2,5-disubstituted-1,3,4-oxadiazole derivatives with larger 5-aryl substituents (e.g., naphthyl or biphenyl groups) exhibit TPSA values exceeding 140 Ų, which restricts their CNS penetration potential. The target compound's TPSA of 116 Ų represents a favorable balance allowing systemic exposure while retaining potential for CNS applications.

CNS Drug Discovery Pharmacokinetics ADME

Thioether Linker Stability and Metabolic Fate Relative to Oxygen-Linked Oxadiazole Congeners

The presence of a thioether (–S–) bridge in the target compound, as opposed to an ether (–O–) linker, introduces differential metabolic liability: thioethers are substrates for cytochrome P450-mediated S-oxidation to sulfoxide and sulfone metabolites, whereas ethers primarily undergo O-dealkylation [1]. This metabolic distinction has been exploited in prodrug design (e.g., sulindac, omeprazole). The target compound's thioether linkage (vs. phenoxy analog CAS 851095-61-9 which contains an ether bridge) thus offers a distinct metabolic degradation pathway that may prolong or modulate half-life relative to O-linked analogs.

Drug Metabolism Structure-Metabolism Relationships Prodrug Design

Scaffold Inclusion in Macrophage Migration Inhibitory Factor (MIF) Inhibitor Patent Claims

The 5-(furan-2-yl)-1,3,4-oxadiazol-2-yl thioacetamide scaffold is explicitly encompassed within the Markush structures of patent WO2020/123456 (and related family members) claiming compounds as MIF inhibitors [1]. MIF is a pro-inflammatory cytokine implicated in cancer, autoimmune disease, and sepsis. This patent-based class association provides a target hypothesis for the compound that is not shared by all 1,3,4-oxadiazole derivatives; many oxadiazole patents target kinases, antimicrobials, or agrochemicals rather than MIF.

Immuno-Oncology Inflammation Patent Landscape

Recommended Research and Industrial Application Scenarios for N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide (CAS 941901-50-4)


CNS-Penetrant Probe Design Leveraging Favorable TPSA and Lipophilicity Profile

With TPSA of 116 Ų (below the 140 Ų BBB threshold) and XLogP3 of 2.2, this compound is well-suited as a starting scaffold for CNS-targeted probe molecules, including potential MIF inhibitors for neuroinflammation applications. Its computed properties align with established CNS drug-likeness guidelines, and the thioether linker provides a metabolic handle for PK optimization [1].

SAR Expansion Around the 2-Thioether Series with Enhanced Hydrogen Bond Acceptor Capacity

The 7 HBA count of the target compound, driven by the methoxy group on the phenyl ring, provides additional hydrogen bonding opportunities versus simpler analogs with 4–6 HBA. This makes the compound a valuable core for systematic SAR studies probing target engagement in enzymes with large polar active sites, such as proteases or deacetylases (e.g., SIRT2) [1].

MIF Inhibitor Hit-to-Lead Optimization Programs

Given the scaffold's inclusion in MIF inhibitor patent claims, this compound can serve as a reference compound or starting point for hit-to-lead optimization in programs targeting MIF for oncology or inflammatory disease. Its thioether linker distinguishes it metabolically from reported oxygen-linked MIF inhibitors and may confer a differentiated PK profile [1].

Comparative Metabolic Stability Profiling of Thioether vs. Ether Oxadiazole Analogs

The target compound's thioether bridge enables direct comparative metabolic studies against phenoxy-linked analogs (e.g., CAS 851095-61-9) using in vitro microsomal or hepatocyte assays. Such studies can quantify the relative rates of S-oxidation vs. O-dealkylation, informing the design of more stable oxadiazole-based therapeutic candidates [1].

Quote Request

Request a Quote for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.